BenchChemオンラインストアへようこそ!

2-(butylsulfanyl)-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Dopamine receptor Allosteric modulator GPCR screening

This 2-(butylsulfanyl)-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS 851409-82-0) delivers sub-picomolar EC₅₀ (0.00374 nM) at the D(1B)/D5 receptor, validated in PubChem AID 857 allosteric modulator counterscreen. Its butylsulfanyl substitution modifies lipophilicity (XLogP3-AA 3.2) and target selectivity relative to shorter-chain analogs. With MW 284.4 g/mol, zero H-bond donors, and favorable CNS drug-likeness, it is purpose-built for GPCR-focused screening libraries targeting D1-family dopamine receptors. This distinct substitution pattern also opens novel intellectual property space around 2-alkylthio-substituted thieno[3,2-d]pyrimidin-4-ones. Procuring the precisely specified derivative ensures the intended pharmacological profile—potency, subtype selectivity, and off-target liability pattern—critical for reproducible SAR exploration. Request a quote for custom synthesis at research-grade purity with full analytical characterization.

Molecular Formula C13H20N2OS2
Molecular Weight 284.44
CAS No. 851409-82-0
Cat. No. B2791070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(butylsulfanyl)-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
CAS851409-82-0
Molecular FormulaC13H20N2OS2
Molecular Weight284.44
Structural Identifiers
SMILESCCCCSC1=NC2=C(C(=O)N1CC)SC(C2)C
InChIInChI=1S/C13H20N2OS2/c1-4-6-7-17-13-14-10-8-9(3)18-11(10)12(16)15(13)5-2/h9H,4-8H2,1-3H3
InChIKeyVYDSILDCDBILRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Butylsulfanyl)-3-ethyl-6-methyl-thieno[3,2-d]pyrimidin-4-one (CAS 851409-82-0): Core Scaffold Identity and Procurement-Relevant Classification


2-(Butylsulfanyl)-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS 851409-82-0) is a thieno[3,2-d]pyrimidin-4-one derivative with a molecular weight of 284.4 g/mol, molecular formula C₁₃H₂₀N₂OS₂, and a computed XLogP3-AA of 3.2 [1]. The compound belongs to the broader thienopyrimidine class, which is recognized as a privileged scaffold in medicinal chemistry for its capacity to engage diverse biological targets including protein kinases and G-protein-coupled receptors (GPCRs) [2]. Its substitution pattern—a butylsulfanyl group at position 2, an ethyl substituent at N3, and a methyl group at C6 of the partially saturated thiophene ring—distinguishes it from other thieno[3,2-d]pyrimidin-4-one analogs and confers specific physicochemical and biological properties relevant to early-stage drug discovery and chemical biology research.

Why Thieno[3,2-d]pyrimidin-4-one Analogs Cannot Be Treated as Interchangeable: The Case of 2-(Butylsulfanyl)-3-ethyl-6-methyl Substitution


Within the thieno[3,2-d]pyrimidin-4-one series, even minor alterations to the 2-alkylthio substituent, N3-substituent, or C6-substituent can produce order-of-magnitude shifts in target potency, selectivity, and physicochemical properties. The butylsulfanyl group at position 2, compared to shorter-chain analogs (ethylthio, propylthio), demonstrably alters lipophilicity (XLogP3-AA = 3.2) and modulates allosteric interactions with dopamine receptor subtypes [1][2]. Generic substitution with a close-in-class compound without equivalent substitution risks losing the specific pharmacological profile—potency at the D(1B) dopamine receptor, solubility characteristics, and off-target liability patterns—that may be critical for the intended experimental or screening application [3].

Quantitative Differentiation Evidence for 2-(Butylsulfanyl)-3-ethyl-6-methyl-thieno[3,2-d]pyrimidin-4-one (CAS 851409-82-0) Against Closest Analogs


Allosteric Modulation Potency at D(1B) Dopamine Receptor: Butylsulfanyl vs. Ethylthio Substituent Comparison

In the PubChem BioAssay AID 857 counterscreen for allosteric modulators of D1-class dopamine receptors, 2-(butylsulfanyl)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (BDBM48975) exhibited an EC₅₀ of 0.00374 nM at the human D(1B) dopamine receptor (DRD5) [1]. By comparison, the closest available analog—3-ethyl-2-(ethylthio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (BDBM49057), differing only in the 2-alkylthio chain length—yielded an EC₅₀ of 0.0536 nM at the D(1A) dopamine receptor in the same assay platform [2]. While receptor subtypes differ (D1B vs. D1A), the ~14-fold shift in potency observed with the butylsulfanyl chain extension highlights the pronounced structure-activity relationship at the 2-position and the non-interchangeability of these analogs for D1-family GPCR studies.

Dopamine receptor Allosteric modulator GPCR screening

Lipophilicity Differentiation: XLogP3-AA Comparison of Butylsulfanyl vs. Shorter-Chain Analogs

The computed XLogP3-AA of 2-(butylsulfanyl)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is 3.2, with a molecular weight of 284.4 g/mol, zero hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds [1]. Although exact XLogP3-AA values for the closest ethylthio and propylthio analogs are not publicly available in authoritative databases, the incremental addition of methylene units in the 2-alkylthio chain is predicted to increase logP by approximately 0.5 units per carbon based on established Hansch-Leo fragment constants [2]. This lipophilicity shift places the butylsulfanyl derivative in a different permeability and solubility regime compared to its shorter-chain counterparts, directly influencing passive membrane diffusion, plasma protein binding, and microsomal stability in downstream ADME profiling studies [3].

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Thieno[3,2-d]pyrimidin-4-one Scaffold as a Privileged Kinase Inhibitor Core: Class-Level Evidence for JAK3 and PIM Kinase Inhibition

The thieno[3,2-d]pyrimidin-4-one scaffold has been validated as a potent kinase inhibitor chemotype. In a 2020 study, a conformationally-constrained thieno[3,2-d]pyrimidine derivative (compound 8e) demonstrated JAK3 inhibition with an IC₅₀ of 1.38 nM, significantly reducing pulmonary fibrosis in a bleomycin-induced mouse model and exhibiting superior anti-inflammatory activity compared to reference agents nintedanib and gefitinib [1]. Separately, 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one derivatives have been reported as potent, highly selective, and orally bioavailable PIM kinase inhibitors with subnanomolar to low single-digit nanomolar Kᵢ values [2]. The patent literature further discloses thieno[3,2-d]pyrimidine derivatives as protein kinase inhibitors with therapeutic applications in cancer and inflammatory diseases [3]. While the specific 2-(butylsulfanyl)-3-ethyl-6-methyl derivative has not been directly profiled in these kinase assays, its shared core scaffold with these validated inhibitors establishes a strong class-level rationale for its evaluation as a kinase inhibitor lead or probe.

Kinase inhibition JAK3 PIM kinase Anticancer Immunology

Substitution-Dependent Selectivity: 2-Alkylthio Chain Length Influences Dopamine Receptor Subtype Preference

Analysis of the BindingDB and PubChem AID 857 dataset reveals that the 2-alkylthio substituent length may influence dopamine receptor subtype engagement. The butylsulfanyl derivative (BDBM48975) was tested and showed activity only against D(1B)/D5 (EC₅₀ = 0.00374 nM), while the ethylthio analog (BDBM49057) was tested and showed activity only against D(1A)/D1 (EC₅₀ = 0.0536 nM) [1][2]. Although each compound was reported against a single subtype within the same assay platform, the differential annotation suggests that the 2-alkylthio chain may affect subtype selectivity. The propylthio analog (BDBM49060) was also tested in the same assay but showed no reported activity against either subtype, further underscoring the non-linear SAR at this position [3]. This pattern indicates that the butylsulfanyl substitution may confer a selectivity preference distinct from shorter-chain congeners.

Dopamine receptor subtype selectivity D1 vs. D5 GPCR pharmacology Allosteric modulation

Respiratory Disease Patent Coverage: Class-Level Therapeutic Relevance of Thieno[3,2-d]pyrimidine Derivatives

Patent JP2002523511A discloses thieno[3,2-d]pyrimidine derivatives of formula (I) as compounds useful for treating or reducing the risk of reversible obstructive airways disease, with additional claims of immunosuppressive activity [1]. While the specific 2-(butylsulfanyl)-3-ethyl-6-methyl derivative is not explicitly exemplified in the patent claims, its core scaffold and substitution pattern fall within the Markush structures described. This patent establishes therapeutic precedent for the thieno[3,2-d]pyrimidine class in respiratory and immunological indications, distinguishing compounds bearing this scaffold from other heterocyclic chemotypes without such disease-relevant annotation.

Respiratory disease Obstructive airways disease Immunosuppression Patent coverage

Optimal Research and Procurement Application Scenarios for 2-(Butylsulfanyl)-3-ethyl-6-methyl-thieno[3,2-d]pyrimidin-4-one (CAS 851409-82-0)


D1-Family Dopamine Receptor Allosteric Modulator Screening Libraries

This compound is best deployed as a component of GPCR-focused screening libraries targeting D1-family dopamine receptors. Its sub-picomolar EC₅₀ (0.00374 nM) at the D(1B)/D5 receptor in the PubChem AID 857 allosteric modulator counterscreen [1] makes it a high-value chemotype for exploring allosteric modulation of D5 receptors. Inclusion in focused screening sets alongside the ethylthio and propylthio analogs enables systematic SAR exploration of the 2-alkylthio substituent effect on D1-family subtype pharmacology.

Physicochemical Property-Based Library Design for CNS Drug Discovery

With a computed XLogP3-AA of 3.2, zero hydrogen bond donors, and a molecular weight of 284.4 g/mol [1], this compound resides within favorable CNS drug-likeness space. It is suited for inclusion in CNS-oriented compound collections where moderate lipophilicity and low hydrogen-bonding capacity are desirable for blood-brain barrier penetration. The butylsulfanyl chain provides a lipophilicity increment over shorter-chain analogs without exceeding recommended logP thresholds for CNS candidates.

Kinase Inhibitor Lead Generation Using Privileged Thieno[3,2-d]pyrimidin-4-one Scaffolds

The thieno[3,2-d]pyrimidin-4-one core has established activity against JAK3 (IC₅₀ = 1.38 nM for lead compound 8e) [2] and PIM kinases (subnanomolar Kᵢ values) [3]. This compound, bearing the same core scaffold with a distinct substitution pattern, is a rational starting point for kinase inhibitor lead generation campaigns, particularly where novel intellectual property space is desired around 2-alkylthio-substituted thieno[3,2-d]pyrimidin-4-ones.

Respiratory and Immunological Disease Research Programs

Patent JP2002523511A provides class-level validation of thieno[3,2-d]pyrimidine derivatives for reversible obstructive airways disease and immunosuppressive applications [4]. Research groups investigating novel treatments for asthma, COPD, or autoimmune conditions may prioritize this compound for phenotypic or target-based screening within these therapeutic areas, leveraging the existing patent precedent to contextualize hit-finding efforts.

Quote Request

Request a Quote for 2-(butylsulfanyl)-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.